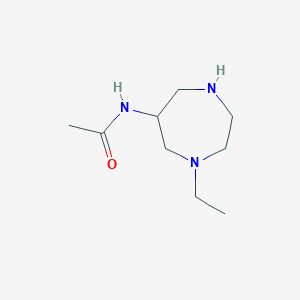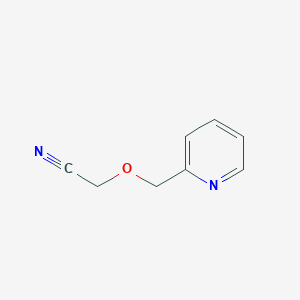![molecular formula C16H19NO4S2 B13818941 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate CAS No. 203785-60-8](/img/structure/B13818941.png)
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate is an organic compound that belongs to the benzothiazolium family. This compound is known for its unique structural features, which include a benzothiazole ring system fused with a benzo ring, and the presence of ethyl and methyl substituents. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate typically involves the reaction of 2-methylbenzothiazole with ethylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of automated equipment for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2-methylbenzothiazolium iodide
- 2-Ethyl-3-methylbenzothiazolium iodide
- 3-Ethyl-2-(methylthio)-1,3-benzothiazol-3-ium methyl sulfate
Uniqueness
3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
203785-60-8 |
|---|---|
Fórmula molecular |
C16H19NO4S2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate |
InChI |
InChI=1S/C14H14NS.C2H6O4S/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;1-2-6-7(3,4)5/h4-9H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
VAGPOKXWIFEWDQ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



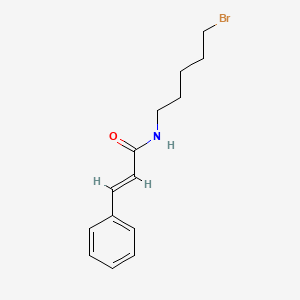
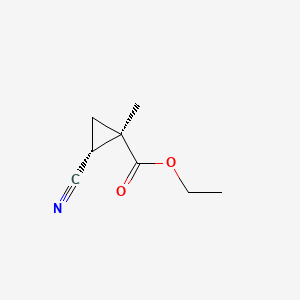
![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)



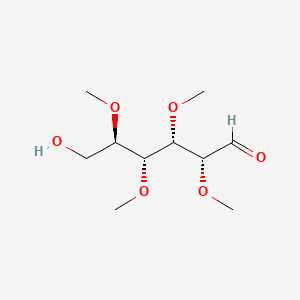
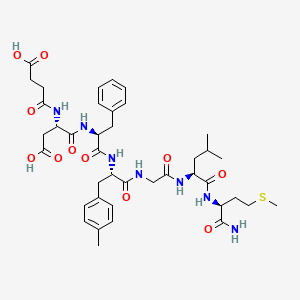
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
